tert-Butyl (2-methoxyphenyl)glycinate
Description
tert-Butyl (2-methoxyphenyl)glycinate is a glycine-derived ester featuring a tert-butyl protecting group and a 2-methoxyphenyl substituent. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and catalytic transformations, where the tert-butyl group enhances solubility and stability during reactions .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxyanilino)acetate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-7-5-6-8-11(10)16-4/h5-8,14H,9H2,1-4H3 |
InChI Key |
ZJGKEJFAQDRYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-methoxyphenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(2-methoxyphenyl)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(2-methoxyphenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[(2-Hydroxyphenyl)amino]acetic acid tert-butyl ester.
Reduction: 2-[(2-Methoxyphenyl)amino]ethanol.
Substitution: N-alkyl or N-acyl derivatives of tert-butyl 2-[(2-methoxyphenyl)amino]acetate.
Scientific Research Applications
tert-Butyl 2-[(2-methoxyphenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (2-methoxyphenyl)glycinate with analogous glycinate esters, focusing on substituent effects, synthetic yields, physical properties, and applications.
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., Methoxyphenyl) : The 2-methoxyphenyl group in compound 1u () enhances resonance stabilization, facilitating cyclization reactions (e.g., Povarov cyclization). Its tert-butyl group improves steric protection, preventing undesired side reactions .
- Electron-Withdrawing Groups (e.g., Nitrothienyl, Chlorobenzyl) : Derivatives with nitrothienyl or chlorobenzyl substituents () exhibit increased electrophilicity, making them reactive in nucleophilic substitutions or cross-coupling reactions.
- Hydroxyacyl Substituents : Hydroxy acid-modified glycinates (e.g., 2b , 2d ) demonstrate high stereoselectivity in palladium-catalyzed allylic alkylations, critical for natural product synthesis (e.g., callipeltin A) .
Physical Properties
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